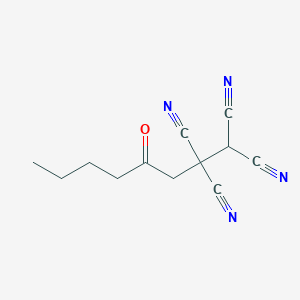![molecular formula C21H22N6O2 B14364857 1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-45-2](/img/structure/B14364857.png)
1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic organic compound characterized by its unique structure, which includes two triazole rings connected by a propane-1,3-diyl linker and substituted with 4-methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of azides with alkynes to form 1,2,3-triazoles. The specific steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide. The alkyne precursor can be prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Cycloaddition Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the 1,2,3-triazole rings.
Substitution Reaction: The 4-methoxyphenyl groups are introduced through a substitution reaction, typically involving the reaction of the triazole intermediate with a 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
1,1’-(Propane-1,3-diyl)bis[5-phenyl-1H-1,2,3-triazole]: Similar structure but lacks the methoxy groups.
1,1’-(Butane-1,4-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]: Similar structure but with a butane linker instead of propane.
1,1’-(Propane-1,3-diyl)bis[5-(4-chlorophenyl)-1H-1,2,3-triazole]: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is unique due to the presence of methoxy groups, which can influence its chemical reactivity, binding affinity, and biological activity. The propane-1,3-diyl linker provides flexibility and allows for diverse conformations, enhancing its potential interactions with various molecular targets.
属性
| 90145-45-2 | |
分子式 |
C21H22N6O2 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-1-[3-[5-(4-methoxyphenyl)triazol-1-yl]propyl]triazole |
InChI |
InChI=1S/C21H22N6O2/c1-28-18-8-4-16(5-9-18)20-14-22-24-26(20)12-3-13-27-21(15-23-25-27)17-6-10-19(29-2)11-7-17/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI 键 |
CPTRQHKZLFSWMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN=NN2CCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/no-structure.png)

![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
